![molecular formula C30H35N5 B2738995 3-Methyl-2-(3-methylbutyl)-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 442573-00-4](/img/structure/B2738995.png)
3-Methyl-2-(3-methylbutyl)-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methyl-2-(3-methylbutyl)-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C30H35N5 and its molecular weight is 465.645. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-2-(3-methylbutyl)-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-2-(3-methylbutyl)-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
Benzimidazole derivatives bearing pyridyl/pyrimidinyl piperazine moiety, closely related to the chemical structure , have shown promise in anticancer research. Studies have highlighted their ability to induce apoptosis in cancer cell lines such as A549 lung adenocarcinoma and C6 rat glioma cells. The compounds exhibited selective cytotoxicity and were able to inhibit DNA synthesis effectively, marking them as potential anticancer agents (Çiftçi, Temel, & Yurttaş, 2021).
Fluorescent Properties for Textile Application
The synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives, which share a core structure with the compound of interest, was explored for their fluorescent properties. Some compounds in this category have been evaluated as potential fluorescent whitening agents for polyester fibers, suggesting applications beyond medicinal chemistry into materials science (Rangnekar & Rajadhyaksha, 1986).
DNA Detection Probes
Novel benzimidazo[1,2-a]quinolines, structurally akin to the specified compound, have been synthesized and found to exhibit strong fluorescence upon binding to ct-DNA. This property underscores their potential as DNA-specific fluorescent probes, providing a tool for molecular biology research and diagnostics (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Antifungal Activity
Research into α-alkoxyimino-[1-(4-methylpiperazino-1-yl)carbonylmethyl-1H-benzimidazol-2-yl] acetonitriles, which relate closely to the chemical compound , has demonstrated significant antifungal activity against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea. These findings highlight the compound's potential utility in developing new antifungal agents (Jin, Li, Li, Jin, & Jiang, 2015).
Antimicrobial Activity
Further studies have synthesized and assessed the antimicrobial efficacy of substituted 1-oxo-1H,5H-pyrido[1,2-a] benzimidazole-4-carbonitriles, revealing that several derivatives exhibit promising in vitro antimicrobial activity. This broadens the scope of applications for such compounds in fighting microbial infections (Badawey & Gohar, 1992).
properties
IUPAC Name |
3-methyl-2-(3-methylbutyl)-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N5/c1-22(2)13-14-25-23(3)26(21-31)29-32-27-11-7-8-12-28(27)35(29)30(25)34-19-17-33(18-20-34)16-15-24-9-5-4-6-10-24/h4-12,22H,13-20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISIHDDHXISVSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(C)C)N4CCN(CC4)CCC5=CC=CC=C5)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(3-methylbutyl)-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

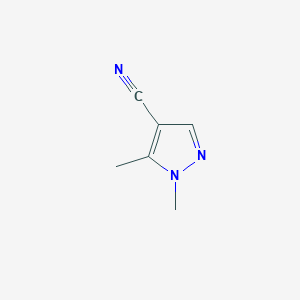
![2-{4-[(Tert-butoxycarbonyl)amino]phenyl}propanoic acid](/img/structure/B2738913.png)

![methyl 4-{(3E)-1-[2-(dimethylamino)ethyl]-3-[hydroxy(3-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B2738915.png)

![5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2738917.png)
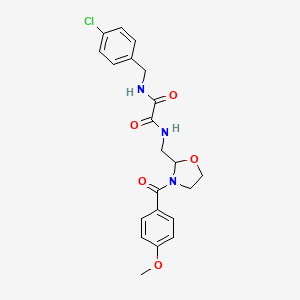
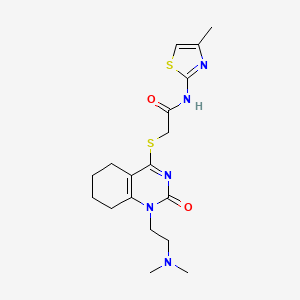

![tert-Butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate](/img/structure/B2738928.png)
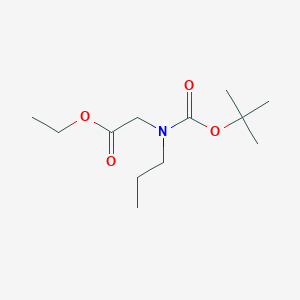
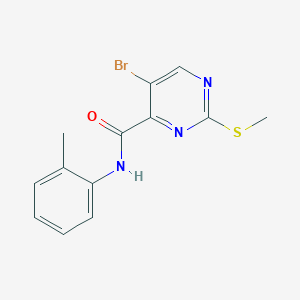
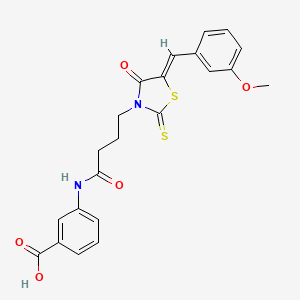
![2-({5-[(2-Phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2738934.png)